molecular formula C8H9N5 B7465155 4-imidazol-1-yl-N-methylpyrimidin-2-amine

4-imidazol-1-yl-N-methylpyrimidin-2-amine

Cat. No. B7465155
M. Wt: 175.19 g/mol
InChI Key: DBBOLGDWQCOUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-imidazol-1-yl-N-methylpyrimidin-2-amine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound has gained attention due to its unique properties and potential benefits. In

Scientific Research Applications

4-imidazol-1-yl-N-methylpyrimidin-2-amine has been researched for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been researched for its potential as a biochemical tool in the study of various biological processes such as enzyme inhibition and protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-imidazol-1-yl-N-methylpyrimidin-2-amine is not fully understood. However, it has been shown to interact with various biological targets such as enzymes and proteins. It has been studied for its potential as an inhibitor of various enzymes such as acetylcholinesterase, which is involved in Alzheimer's disease. It has also been researched for its potential as a modulator of protein-protein interactions, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been studied for its potential as an antioxidant, which can protect cells from oxidative damage. It has also been researched for its potential as an anti-inflammatory agent, which can reduce inflammation in various tissues. Additionally, it has been shown to have potential as a neuroprotective agent, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

4-imidazol-1-yl-N-methylpyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have low toxicity, making it safe for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 4-imidazol-1-yl-N-methylpyrimidin-2-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a biochemical tool in the study of various biological processes. Additionally, further research can be done to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 4-imidazol-1-yl-N-methylpyrimidin-2-amine involves the reaction of 2-chloro-4-methylpyrimidine with imidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and column chromatography.

properties

IUPAC Name

4-imidazol-1-yl-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-9-8-11-3-2-7(12-8)13-5-4-10-6-13/h2-6H,1H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBOLGDWQCOUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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